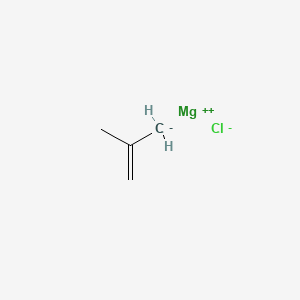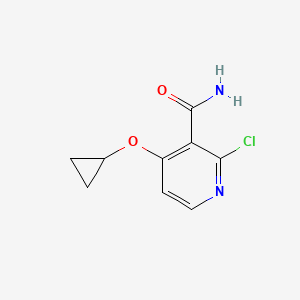![molecular formula C9H16N2OS B14811989 7-Thia-3,10-diazaspiro[5.6]dodecan-11-one](/img/structure/B14811989.png)
7-Thia-3,10-diazaspiro[5.6]dodecan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Thia-3,10-diazaspiro[56]dodecan-11-one is a spiro compound characterized by a unique structure that includes a sulfur atom and two nitrogen atoms within a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-3,10-diazaspiro[5.6]dodecan-11-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with a diamine in the presence of a suitable catalyst can lead to the formation of the spirocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for yield and cost-effectiveness. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Thia-3,10-diazaspiro[5.6]dodecan-11-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
7-Thia-3,10-diazaspiro[5.6]dodecan-11-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7-Thia-3,10-diazaspiro[5.6]dodecan-11-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the spirocyclic structure can interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one
- 1-Thia-4,8-diazaspiro[4.5]decan-3-one
- 7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
Uniqueness
7-Thia-3,10-diazaspiro[5.6]dodecan-11-one is unique due to the presence of a sulfur atom within its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
7-thia-3,10-diazaspiro[5.6]dodecan-11-one |
InChI |
InChI=1S/C9H16N2OS/c12-8-7-9(13-6-5-11-8)1-3-10-4-2-9/h10H,1-7H2,(H,11,12) |
InChI Key |
KMCKHNNOKCYUOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)NCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B14811909.png)
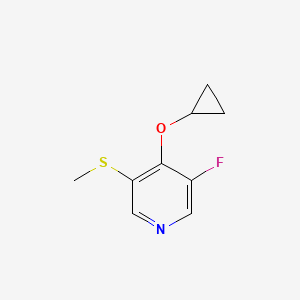
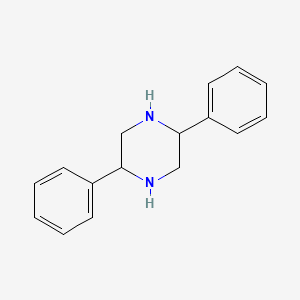

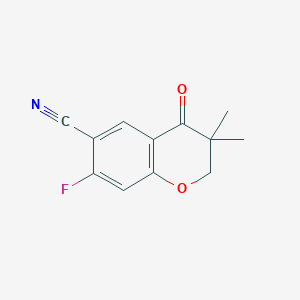
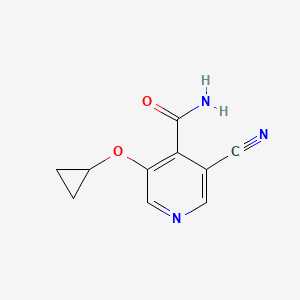
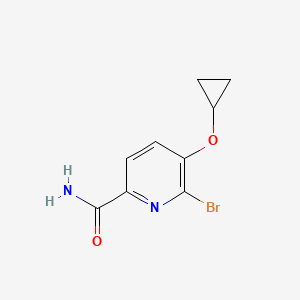
![2,4-dichloro-N'-[(1E)-1-phenylpropylidene]benzohydrazide](/img/structure/B14811942.png)


![2,2-Dimethyl-N-[1,8]naphthyridin-3-yl-propionamide](/img/structure/B14811965.png)
![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B14811970.png)
